molecular formula C13H20N4O B2892322 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide CAS No. 1796994-09-6

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide

Cat. No.: B2892322
CAS No.: 1796994-09-6
M. Wt: 248.33
InChI Key: CBQMBYBCWITJLP-UHFFFAOYSA-N
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Description

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are found in many biologically active compounds, making this compound of significant interest in various fields of research, including chemistry, biology, and medicine. The presence of the pyrrolidine ring further enhances its pharmacological potential.

Mechanism of Action

Target of Action

The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide is a pyrrolidine derivative . Pyrrolidine derivatives have been found to interact with a variety of targets. They can act as antagonists of the vanilloid receptor 1 , modulators of the insulin-like growth factor 1 receptor , and inhibitors of a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

For instance, they can inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways . The specific effects depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as an inhibitor of phosphodiesterase type 5, it could affect the cyclic guanosine monophosphate (cGMP) pathway, leading to an increase in cGMP levels in cells . If it modulates the insulin-like growth factor 1 receptor, it could impact insulin signaling and glucose metabolism .

Pharmacokinetics

Pyrrolidine derivatives are generally known to have good pharmacokinetic properties . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially leading to good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits phosphodiesterase type 5, it could lead to an increase in cGMP levels in cells, potentially resulting in vasodilation . If it modulates the insulin-like growth factor 1 receptor, it could impact insulin signaling and glucose metabolism, potentially affecting cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, the presence of competing molecules, and the physiological state of the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions to achieve the desired product. Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with pyrrolidine rings, such as 2-(2-arylpyrrolidin-1-yl)pyrimidines . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide is unique due to its specific combination of the pyrimidine and pyrrolidine rings, which confer distinct pharmacological properties. Its ability to modulate multiple receptors and inhibit various enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-5-12(18)15-10-11-6-7-14-13(16-11)17-8-3-4-9-17/h6-7H,2-5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMBYBCWITJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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